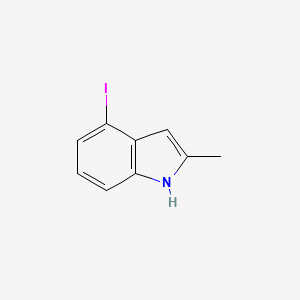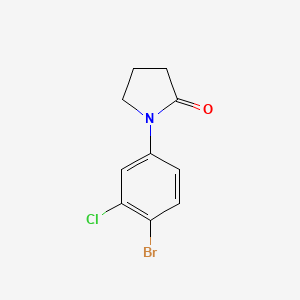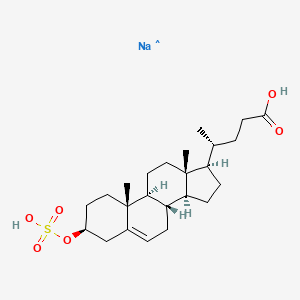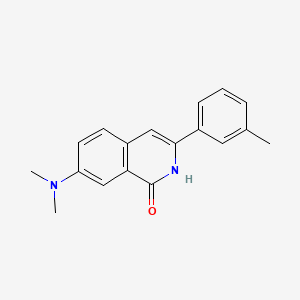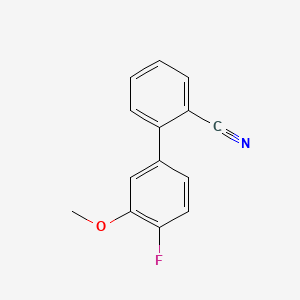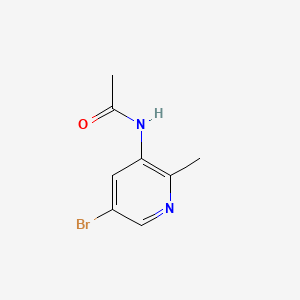
N-(5-溴-2-甲基吡啶-3-基)乙酰胺
描述
“N-(5-Bromo-2-methylpyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 1301214-71-0 . It has a molecular weight of 229.08 and its IUPAC name is N-(5-bromo-2-methyl-3-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The compound N-[5-bromo-2-methylpyridine-3-yl]acetamide reacts efficiently with various functional group containing arylboronic acids affording the corresponding pyridine derivatives . The effect of different arylboronic acids was studied in the same reaction environment .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 256-257 degrees .科学研究应用
Synthesis of Novel Pyridine Derivatives
The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-(5-Bromo-2-methylpyridin-3-yl)acetamide with several arylboronic acids .
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies involve the analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .
Chiral Dopants for Liquid Crystals
The DFT studies also help identify potential candidates as chiral dopants for liquid crystals . These dopants can alter the properties of liquid crystals, which have applications in display technologies .
Anti-thrombolytic Activities
Some of the synthesized pyridine derivatives exhibit anti-thrombolytic activities . For instance, the compound 4b showed the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Biofilm Inhibition
The pyridine derivatives also show biofilm inhibition activities . Biofilms are a collective of microorganisms where cells stick to each other on a surface. These are often resistant to antibiotics and are a common cause of persistent infections .
Haemolytic Activities
The pyridine derivatives are investigated for their haemolytic activities . Haemolysis is the rupture or destruction of red blood cells .
Protection of Amines
The acetylation of amines is an important method for protection . This basic functionality is an important part of many natural products and medicinally important compounds .
安全和危害
属性
IUPAC Name |
N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTYXFKKBCBRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methylpyridin-3-yl)acetamide | |
CAS RN |
1301214-71-0 | |
| Record name | N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

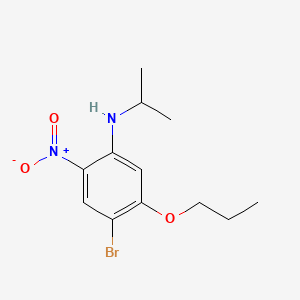
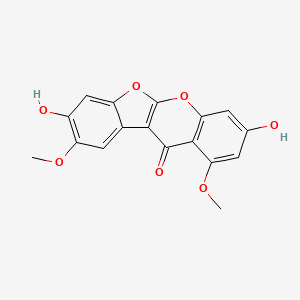
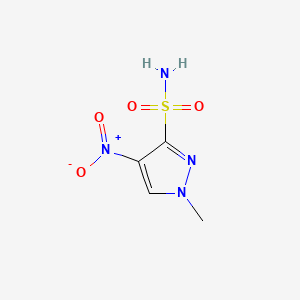
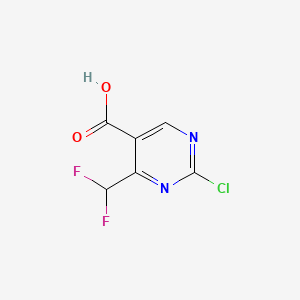


![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

